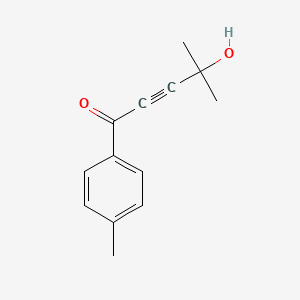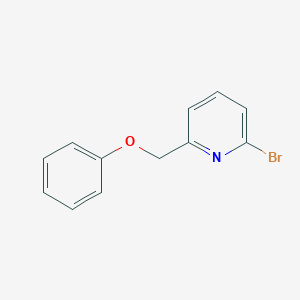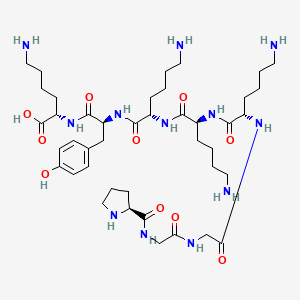
(3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one is a complex organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This particular compound is characterized by its unique stereochemistry, with the (3R,4S) configuration indicating the specific spatial arrangement of its atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. This step is crucial as it establishes the four-membered ring structure.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through an acylation reaction, where the azetidinone is treated with benzoyl chloride in the presence of a base such as pyridine.
Addition of the Ethoxyethoxy Group: The ethoxyethoxy group can be introduced through a nucleophilic substitution reaction, where the azetidinone is treated with an appropriate ethoxyethoxy halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, as well as advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could yield an alcohol or an alkane.
Applications De Recherche Scientifique
(3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies investigating the mechanisms of enzyme inhibition or protein-ligand interactions.
Mécanisme D'action
The mechanism of action of (3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s normal function, leading to therapeutic effects such as the inhibition of bacterial growth or the induction of cancer cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-1-Benzoyl-3-(2-methoxyethoxy)-4-phenylazetidin-2-one: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
(3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-methylazetidin-2-one: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
(3R,4S)-1-Benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one is unique due to its specific stereochemistry and the presence of both benzoyl and ethoxyethoxy groups
Propriétés
Numéro CAS |
439813-58-8 |
|---|---|
Formule moléculaire |
C20H21NO4 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(3R,4S)-1-benzoyl-3-(2-ethoxyethoxy)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C20H21NO4/c1-2-24-13-14-25-18-17(15-9-5-3-6-10-15)21(20(18)23)19(22)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3/t17-,18+/m0/s1 |
Clé InChI |
AVCSTMXZMIAZIL-ZWKOTPCHSA-N |
SMILES isomérique |
CCOCCO[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCOCCOC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)

![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)
![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)

![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)


![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)


![Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-](/img/structure/B14256626.png)
